molecular formula C19H24N2O2 B4815513 N-(4-ethylphenyl)-2-((2-propoxyphenyl)amino)acetamide

N-(4-ethylphenyl)-2-((2-propoxyphenyl)amino)acetamide

Cat. No.: B4815513
M. Wt: 312.4 g/mol
InChI Key: UVRXGMAEIXBHBP-UHFFFAOYSA-N
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Description

N-(4-Ethylphenyl)-2-((2-propoxyphenyl)amino)acetamide is a synthetic acetamide derivative characterized by a 4-ethylphenyl group linked to an acetamide backbone and a 2-propoxyphenylamino substituent. This article focuses on comparing its hypothetical pharmacological profile with structurally related compounds.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-(2-propoxyanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-3-13-23-18-8-6-5-7-17(18)20-14-19(22)21-16-11-9-15(4-2)10-12-16/h5-12,20H,3-4,13-14H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVRXGMAEIXBHBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1NCC(=O)NC2=CC=C(C=C2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-((2-propoxyphenyl)amino)acetamide typically involves the reaction of 4-ethylphenylamine with 2-propoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to prevent side reactions. The product is then purified using column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, continuous flow reactors, and automated purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-((2-propoxyphenyl)amino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amide derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized amide derivatives.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted amide derivatives with various functional groups.

Scientific Research Applications

N-(4-ethylphenyl)-2-((2-propoxyphenyl)amino)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-((2-propoxyphenyl)amino)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Triazolylthio Acetamides: Orco Agonists and Antagonists

Compound Name Key Structural Features Target/Activity Biological Findings Reference
VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) Triazole ring, pyridine substituent, ethylphenyl group Orco ion channel agonist Activates insect odorant receptors, used to study olfactory signaling .
OLC15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) Butylphenyl group, pyridine substituent Orco ion channel antagonist Blocks Orco in insects; structural modification (butyl vs. ethyl) determines agonist/antagonist activity .

Key Comparison :

  • The ethylphenyl group in VUAA1 enhances agonist activity, while elongation to a butylphenyl (OLC15) converts it to an antagonist.

Thiadiazole Derivatives: Akt Inhibitors

Compound Name Key Structural Features Target/Activity Biological Findings Reference
N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (3) Thiadiazole ring, nitro and chloro substituents Akt inhibitor Induces apoptosis in glioma cells (92.36% Akt inhibition) via π-π and H-bond interactions .
N-(6-nitrobenzothiazol-2-yl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (8) Benzothiazole, nitro groups Akt inhibitor 86.52% Akt inhibition; nitro groups enhance binding affinity .

Key Comparison :

  • Electron-withdrawing groups (e.g., nitro, chloro) in thiadiazole analogs improve Akt binding.
  • The target compound’s propoxyphenyl (electron-donating) group may reduce Akt affinity but could favor other targets (e.g., anti-inflammatory pathways).

Oxazole and Benzoxazole Derivatives: Wnt and Psychostimulant Modulators

Compound Name Key Structural Features Target/Activity Biological Findings Reference
iCRT3 (2-(((2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl)methyl)sulfanyl)-N-(2-phenylethyl)acetamide) Oxazole ring, sulfanyl linker Wnt/β-catenin inhibitor Blocks β-catenin-TCF interaction, reduces pro-inflammatory cytokines in macrophages .
N-(2-((4-Ethylphenyl)amino)benzo[d]oxazole-5-yl)-2-methoxyacetamide (4d) Benzoxazole ring, methoxy group Undisclosed Synthesized via acetic acid-mediated coupling; structural similarity suggests potential kinase or receptor modulation .

Key Comparison :

  • Oxazole/benzoxazole cores enhance metabolic stability and cell permeability.
  • The target compound lacks an oxazole ring but shares the ethylphenyl group, which may confer similar bioavailability.

Benzhydrylsulfinyl Acetamides: Psychostimulant Analogs

Compound Name Key Structural Features Target/Activity Biological Findings Reference
2-(Benzhydrylsulfinyl)-N-(4-ethylphenyl)acetamide (4d) Benzhydryl group, sulfoxide linker Psychostimulant Shortens immobility time in forced swim tests (FST), indicating stimulant effects .
2-(Benzhydrylsulfonyl)-N-(4-chlorophenyl)acetamide (4c) Sulfonyl linker, chlorophenyl group Wake-promoting agent Comparable to modafinil in locomotor activity tests; chloro substituent enhances potency .

Key Comparison :

  • Ethylphenyl substituents (as in 4d) reduce anxiogenic effects compared to chlorophenyl derivatives.
  • The target compound’s propoxyphenyl group may balance lipophilicity and CNS penetration.

Pyridine-Based Acetamides: SARS-CoV-2 Main Protease Inhibitors

Compound Name Key Structural Features Target/Activity Biological Findings Reference
2-(3-Cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RGX) Pyridine ring, cyanophenyl group SARS-CoV-2 Mpro inhibitor Binds via H-bonds to ASN142 and GLN189; binding affinity < -22 kcal/mol .

Key Comparison :

  • Pyridine rings improve binding to viral proteases.
  • The target compound lacks a pyridine group but may interact with similar residues via its propoxyphenyl amino moiety.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-ethylphenyl)-2-((2-propoxyphenyl)amino)acetamide
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N-(4-ethylphenyl)-2-((2-propoxyphenyl)amino)acetamide

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